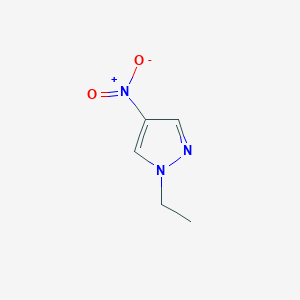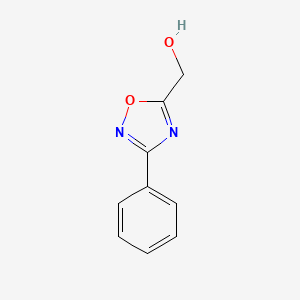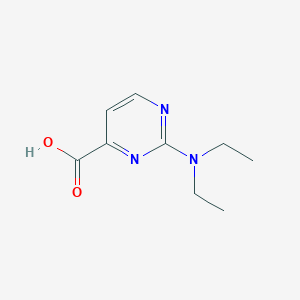
1H-1,2,3-Triazole-1-éthanol
Vue d'ensemble
Description
1H-1,2,3-Triazole-1-ethanol is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-1,2,3-Triazole-1-ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-1,2,3-Triazole-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,3-Triazole-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
Les dérivés du 1H-1,2,3-triazole-1-éthanol ont été largement utilisés dans la découverte de médicaments en raison de leurs propriétés uniques. Ils servent d'échafaudage pour créer de nouveaux composés aux effets thérapeutiques potentiels. Par exemple, les dérivés de benzo[d]isoxazole liés au triazole ont montré une activité antiproliférative puissante contre certaines cellules cancéreuses .
Synthèse organique
En chimie organique, le this compound est utilisé dans les réactions de chimie "click" pour synthétiser divers composés organiques. Cette approche a permis le développement d'une large gamme de molécules aux fonctionnalités diverses .
Chimie des polymères
Les triazoles jouent un rôle important en chimie des polymères, où ils sont incorporés dans les polymères pour améliorer leurs propriétés telles que la stabilité thermique et la résistance mécanique .
Chimie supramoléculaire
Grâce à leur capacité à former des liaisons hydrogène, les triazoles sont utilisés en chimie supramoléculaire pour construire des structures complexes par le biais d'interactions non covalentes .
Bioconjugaison et biologie chimique
Les triazoles sont utilisés dans les techniques de bioconjugaison pour attacher des biomolécules à divers substrats ou les unes aux autres, ce qui est crucial en biologie chimique pour l'étude des processus biologiques .
Imagerie par fluorescence
En imagerie par fluorescence, les triazoles sont utilisés comme fluorophores ou comme partie de sondes fluorescentes pour visualiser les systèmes et processus biologiques .
Science des matériaux
Les propriétés uniques des triazoles ont été exploitées en science des matériaux pour le développement de nouveaux matériaux ayant des caractéristiques souhaitées telles que la conductivité ou la biocompatibilité .
Matériaux à haute densité énergétique (HEDMs)
Des recherches ont été menées sur les composés énergétiques à base de triazole pour leurs applications potentielles en tant qu'explosifs principaux, explosifs résistants à la chaleur et explosifs primaires sans plomb .
Mécanisme D'action
Target of Action
1H-1,2,3-Triazole-1-ethanol, also known as 2-(1H-1,2,3-TRIAZOL-1-YL)ETHANOL, is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . This makes it a versatile compound with potential for various biological activities.
Mode of Action
The mode of action of 1H-1,2,3-Triazole-1-ethanol is based on its interaction with its targets. For instance, triazole compounds are known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
1H-1,2,3-Triazole-1-ethanol affects the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes. By inhibiting its biosynthesis, 1H-1,2,3-Triazole-1-ethanol disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Triazoles are generally known for their low toxicity and favorable pharmacokinetic and pharmacodynamic characteristics .
Result of Action
The result of the action of 1H-1,2,3-Triazole-1-ethanol is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cells, demonstrating its potential as an antifungal agent .
Action Environment
The action of 1H-1,2,3-Triazole-1-ethanol can be influenced by environmental factors. For instance, it is highly soluble in water and in aqueous solution, it tautomerizes to its 2H-isomer . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other substances.
Safety and Hazards
When handling 1H-1,2,3-Triazole-1-ethanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
1H-1,2,3-Triazole-1-ethanol plays a crucial role in biochemical reactions, particularly due to its ability to interact with a variety of enzymes and proteins. It has been found to exhibit antimicrobial, antitumoral, and antiviral properties . The compound interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activities and thereby affecting neurotransmission . Additionally, 1H-1,2,3-Triazole-1-ethanol can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
1H-1,2,3-Triazole-1-ethanol influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce cytotoxic effects in cancer cells by disrupting the function of β-tubulin, a protein involved in cell division . This disruption leads to cell cycle arrest and apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 1H-1,2,3-Triazole-1-ethanol exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activities. For instance, its interaction with AChE and BuChE involves hydrogen bonding with key amino acids in the enzyme’s active site, leading to enzyme inhibition . Additionally, the compound can activate or inhibit signaling pathways by binding to receptors or other signaling molecules, thereby altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-1,2,3-Triazole-1-ethanol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 1H-1,2,3-Triazole-1-ethanol can lead to sustained inhibition of enzyme activities and persistent changes in gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 1H-1,2,3-Triazole-1-ethanol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and antitumoral activities . At higher doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
1H-1,2,3-Triazole-1-ethanol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 1H-1,2,3-Triazole-1-ethanol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature . Additionally, the compound can interact with transporters and binding proteins, facilitating its uptake and distribution within specific tissues . These interactions can affect the compound’s localization and accumulation, influencing its biological activity.
Subcellular Localization
1H-1,2,3-Triazole-1-ethanol exhibits specific subcellular localization, which can impact its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins . It can also localize to specific organelles, such as the mitochondria, where it may affect mitochondrial function and energy metabolism . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, enhancing its specificity and efficacy.
Propriétés
IUPAC Name |
2-(triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-4-3-7-2-1-5-6-7/h1-2,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHVUMMJMYKRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433662 | |
| Record name | 1H-1,2,3-Triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74731-63-8 | |
| Record name | 1H-1,2,3-Triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



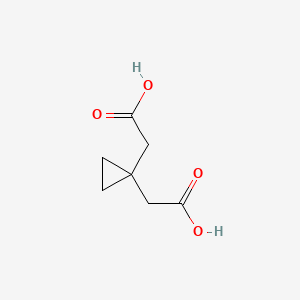

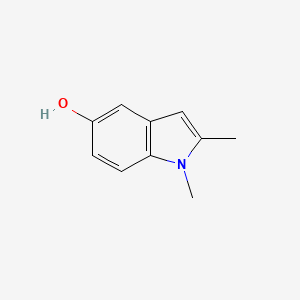
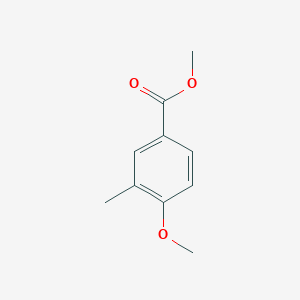
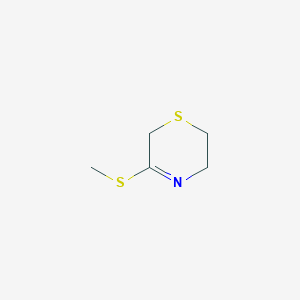
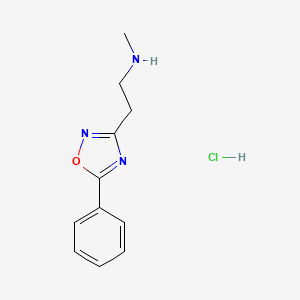
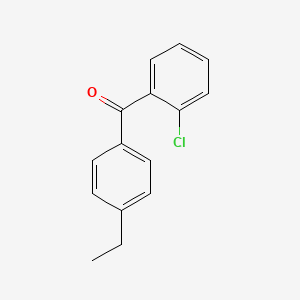
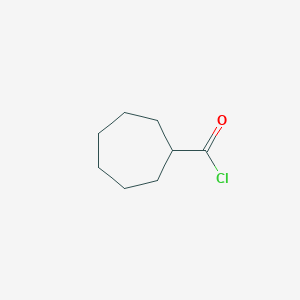
![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)

